Benzyl[(1-ethyl-5-fluoro-1h-pyrazol-4-yl)methyl]amine
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Overview
Description
Benzyl[(1-ethyl-5-fluoro-1h-pyrazol-4-yl)methyl]amine is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a benzyl group attached to a pyrazole ring, which is further substituted with an ethyl and a fluoro group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl[(1-ethyl-5-fluoro-1h-pyrazol-4-yl)methyl]amine typically involves the formation of the pyrazole ring followed by the introduction of the benzyl group. One common method involves the cyclization of hydrazines with 1,3-diketones to form the pyrazole ring. The ethyl and fluoro substituents can be introduced through subsequent substitution reactions. The final step involves the benzylation of the pyrazole ring using benzyl halides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl[(1-ethyl-5-fluoro-1h-pyrazol-4-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzyl alcohols, while reduction can yield primary amines.
Scientific Research Applications
Benzyl[(1-ethyl-5-fluoro-1h-pyrazol-4-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of Benzyl[(1-ethyl-5-fluoro-1h-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share the pyrazole core structure and have similar biological activities.
Thiazoles: Another class of heterocyclic compounds with diverse biological activities.
Imidazoles: Known for their broad range of chemical and biological properties.
Uniqueness
Benzyl[(1-ethyl-5-fluoro-1h-pyrazol-4-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group and the fluoro substituent enhances its reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C13H17ClFN3 |
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Molecular Weight |
269.74 g/mol |
IUPAC Name |
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C13H16FN3.ClH/c1-2-17-13(14)12(10-16-17)9-15-8-11-6-4-3-5-7-11;/h3-7,10,15H,2,8-9H2,1H3;1H |
InChI Key |
XROWTTBJPHNXBT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CNCC2=CC=CC=C2)F.Cl |
Origin of Product |
United States |
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